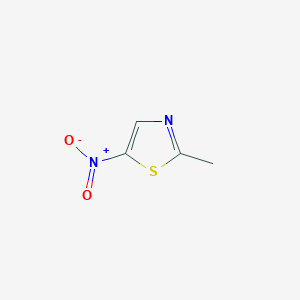

2-Methyl-5-nitrothiazole

Descripción

Contextualization within Thiazole (B1198619) Heterocyclic Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. numberanalytics.comfabad.org.trwjrr.org The thiazole ring is an aromatic system, a feature that contributes to its stability. numberanalytics.comfabad.org.tr Its derivatives are found in a wide array of biologically active compounds, including the essential vitamin B1 (thiamine). wjrr.orgneliti.com The presence of both sulfur and nitrogen atoms within the ring gives thiazoles unique chemical characteristics, making them versatile scaffolds in medicinal chemistry and materials science. numberanalytics.comwjrr.org Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. fabad.org.tr

Significance of Nitrothiazole Moieties in Contemporary Chemical and Biological Research

The introduction of a nitro group onto the thiazole ring, as seen in 2-methyl-5-nitrothiazole, significantly influences the molecule's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which can activate the thiazole ring for certain chemical transformations. researchgate.net This feature is of great interest in medicinal chemistry, as nitro-containing compounds have been investigated for a range of therapeutic applications, including as antimicrobial and antiparasitic agents. researchgate.netontosight.ai The nitrothiazole moiety can play a crucial role in the biological activity of a molecule, sometimes enhancing its efficacy or enabling specific interactions with biological targets. researchgate.netmdpi.com For instance, research has shown that the nitro group can be essential for the antimicrobial activity of certain compounds. ontosight.ai

Chemical Properties and Synthesis of this compound

The distinct physicochemical properties and the methods for its synthesis are fundamental to understanding the utility of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H4N2O2S |

| Molecular Weight | 144.15 g/mol bldpharm.com |

| Melting Point | 129-131 °C ias.ac.in |

| Appearance | White solid ias.ac.in |

Synthesis and Manufacturing Processes

The synthesis of this compound has been approached through various methods. One common laboratory-scale synthesis involves the nitration of 2-methylthiazole (B1294427). This reaction is typically carried out using a mixture of fuming nitric acid and fuming sulfuric acid. ias.ac.in The 2-methylthiazole is added to the cooled acid mixture, and the reaction is then heated to drive the nitration process. ias.ac.in Another approach involves the condensation of 2-methylthiazole with benzaldehyde, followed by oxidative cleavage of the resulting intermediate to yield the desired product. datapdf.com

Applications in Academic and Industrial Research

The reactivity of this compound makes it a valuable compound in both academic and industrial research settings.

Role as a Chemical Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it can be a precursor for the synthesis of 2-amino-5-nitrothiazole (B118965), a compound with its own set of applications. acs.org The nitro group can be reduced to an amino group, opening up a wide range of further chemical modifications. Additionally, it is used in the preparation of other substituted thiazoles, such as 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole, which is then used to synthesize sulfone derivatives with potential biological activities. researchgate.netmdpi.com

Investigational Applications

The unique chemical structure of this compound and its derivatives has led to their investigation in various research areas. Derivatives of 5-nitrothiazole (B1205993) have been explored for their potential as antiparasitic agents. researchgate.net Furthermore, sulfone derivatives of this compound have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines, with some compounds showing promising selective activity. mdpi.com The core structure is also a key component in the synthesis of azo dyes. researchgate.net

Structure

2D Structure

Propiedades

IUPAC Name |

2-methyl-5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-3-5-2-4(9-3)6(7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFARGVNPMLZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167371 | |

| Record name | Thiazole, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16243-71-3 | |

| Record name | Thiazole, 2-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016243713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Methyl 5 Nitrothiazole and Its Analogues

Classical and Conventional Synthetic Routes to 2-Methyl-5-nitrothiazole

The traditional synthesis of this compound primarily relies on a multi-step process involving the initial formation of the 2-methylthiazole (B1294427) ring, followed by electrophilic nitration.

Condensation Reactions in Thiazole (B1198619) Ring Formation

The foundational step in synthesizing the parent structure, 2-methylthiazole, typically involves a Hantzsch-type thiazole synthesis. This method is characterized by the condensation reaction between a thioamide and an α-halocarbonyl compound. For the synthesis of 2-methylthiazole, thioacetamide (B46855) is reacted with a 3-carbon α,β-dihalogenated carbonyl compound or, more commonly, chloroacetone.

Another established route involves the reaction of thiourea (B124793) with chloroacetone, which yields 2-amino-4-methylthiazole. bohrium.com This intermediate can then be further modified to achieve the desired 2-methylthiazole structure, although direct synthesis from thioacetamide is more straightforward. The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted thiazoles by varying the starting thioamide and α-halocarbonyl components. researchgate.net

Nitration Reactions and Positional Selectivity Studies

The introduction of the nitro group onto the 2-methylthiazole ring is achieved through electrophilic aromatic substitution. The thiazole ring itself is generally resistant to electrophilic attack, but the presence of the electron-donating methyl group at the C2 position activates the ring, directing substitution primarily to the C5 position. nih.gov

The nitration of 2-methylthiazole is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. thieme-connect.deacs.org The reaction conditions are often harsh, requiring elevated temperatures. Early reports indicated that nitrating 2-methylthiazole at temperatures as high as 330°C produced this compound, albeit in a low yield of about 4%. thieme-connect.deacs.org Subsequent studies demonstrated that the same product could be obtained at a lower temperature of 110°C, with a similar yield. thieme-connect.deacs.org

Research into the positional selectivity of this reaction has shown a clear preference for substitution at the C5 position. However, studies following the reaction course by gas-liquid chromatography revealed the formation of both this compound and its isomer, 2-methyl-4-nitrothiazole. rsc.org It was observed that the 5-nitro isomer is unstable under prolonged, high-temperature reaction conditions and can isomerize or decompose, which may contribute to the historically low yields. rsc.org At the outset of the reaction, the ratio of 5-nitro to 4-nitro isomer is approximately 5:4, but this ratio can shift dramatically in favor of the 4-nitro isomer over time at high temperatures. rsc.org

| Reactants | Reaction Conditions | Product(s) | Yield | Reference |

| 2-Methylthiazole, Fuming Nitric Acid, Fuming Sulfuric Acid | Heated on steam-bath for 10 hours, then 120°C for 4 hours | This compound | ~4% | thieme-connect.de |

| 2-Methylthiazole, Nitric Acid, Fuming Sulfuric Acid | 180-197°C | This compound and 2-Methyl-4-nitrothiazole | Not specified | rsc.org |

| 2-Methylthiazole, Nitrogen Tetroxide, Nitromethane (B149229) | 10°C | This compound and 2-Methyl-4-nitrothiazole | Not specified | rsc.org |

Halogenation and Subsequent Substitution Approaches

An alternative strategy to synthesize nitrothiazole derivatives involves the initial halogenation of the 2-methylthiazole ring, followed by a substitution reaction. Similar to nitration, electrophilic halogenation preferentially occurs at the C5 position due to the directing effect of the C2-methyl group. nih.gov

The bromination of 2-methylthiazole with bromine in acetic acid yields 2-methyl-5-bromothiazole. thieme-connect.deacs.org This halogenated intermediate is a valuable precursor for further functionalization. The bromine atom at the C5 position can be displaced by a nitro group via nucleophilic aromatic substitution, although this route is less common than direct nitration for the synthesis of this compound itself. More frequently, the 5-bromo derivative is used to create other analogues. For instance, 2-bromo-5-nitrothiazole (B146120) can be hydrolyzed to furnish 2-hydroxy-5-nitrothiazole. acs.org Kinetic studies on the halogenation of 2-methylthiazole have confirmed that the reaction follows second-order kinetics and that the C5 position is activated by the electron-donating methyl group. nih.gov

| Reactant | Reagent and Conditions | Product | Yield | Reference |

| 2-Methylthiazole | Bromine in Acetic Acid, steam-bath for 10 mins | 2-Methyl-5-bromothiazole | 46% | acs.org |

| 2-Methylthiazole | Molecular Iodine (I₂), Chlorine (Cl₂), or Bromine (Br₂) in aqueous medium | 2-Methyl-5-halothiazole | Not specified | nih.gov |

Modern and Advanced Synthetic Techniques for Derivatives

To overcome the limitations of classical methods, such as harsh conditions and limited scope for diversification, modern synthetic strategies have been developed. These techniques are particularly valuable for creating libraries of nitrothiazole analogues for structure-activity relationship (SAR) studies.

Click Chemistry Applications in Nitrothiazole Structural Diversification

Click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for molecular assembly due to its high efficiency, reliability, and biocompatibility. wikipedia.orgnih.gov This reaction forms a stable 1,2,3-triazole ring, which acts as a robust linker to connect different molecular fragments.

In the context of thiazole chemistry, CuAAC has been employed to synthesize novel thiazole-triazole hybrids, effectively diversifying the core structure. bohrium.combohrium.com The general strategy involves reacting a thiazole derivative bearing either a terminal alkyne or an azide (B81097) group with a corresponding azide or alkyne-functionalized molecule. For example, a 2-amino-5-nitrothiazole (B118965) core can be functionalized with a linker containing a terminal alkyne. This alkyne-modified nitrothiazole can then be "clicked" with a variety of organic azides to generate a library of 1,4-disubstituted triazole-linked nitrothiazole derivatives. This modular approach allows for the rapid generation of diverse structures by simply changing the azide-containing building block. nih.gov The incorporation of a thiazole acetate (B1210297) moiety into other molecules has also been demonstrated using this powerful cycloaddition reaction. acs.org

Solid-Phase Synthesis Methodologies for Thiazole Scaffolds

Solid-phase synthesis offers a highly efficient platform for the production of libraries of heterocyclic compounds, including thiazoles, by simplifying purification and allowing for automation. mdpi.com This methodology involves anchoring a starting material to a polymer resin (e.g., Merrifield resin) and performing a sequence of reactions on the solid support before cleaving the final product. nih.govresearchgate.net

Several solid-phase strategies have been developed for thiazole scaffolds. One common approach involves attaching a cyano-containing compound to the resin, which then participates in a Thorpe-Ziegler type cyclization with an α-halo ketone to form the resin-bound thiazole ring. mdpi.comresearchgate.net Once the core thiazole is attached to the support, it can be further functionalized. For instance, a resin-bound aminothiazole can be reacted with various isocyanates or acyl chlorides to introduce diversity. thieme-connect.de

A key element of many solid-phase strategies is the use of a "traceless" linker, such as a sulfone linker. thieme-connect.dersc.org After the synthesis is complete, the linker is activated (e.g., by oxidation of a thioether to a sulfone) and the target molecule is cleaved from the resin via nucleophilic substitution, leaving no trace of the linker on the final product. This method has been successfully used to generate libraries of 2,4,5-trisubstituted thiazoles. thieme-connect.deacs.org While the direct solid-phase synthesis of this compound is not extensively documented, these established methodologies for building and diversifying the thiazole scaffold are directly applicable to the synthesis of its analogues by using appropriately substituted building blocks.

| Synthesis Type | Key Reactions | Scaffold/Products | Reference |

| Solid-Phase Synthesis | Thorpe–Ziegler cyclization | Thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives | mdpi.com |

| Traceless Solid-Phase Synthesis | Friedländer reaction, Nucleophilic desulfonative substitution | Thiazolo[4,5-b]pyridine derivatives | researchgate.net |

| Traceless Solid-Phase Synthesis | Acylation/Urea formation, Oxidation-activation, Nucleophilic cleavage | 2,4,5-Trisubstituted thiazoles | thieme-connect.de |

| Solid-Phase Synthesis | Cyclization with carbamimidothioate linker, Alkylation, Acylation | 2,4,5-Trisubstituted thiazole derivatives | nih.govacs.org |

Green Chemistry Principles in Thiazole Synthesis

The application of green chemistry principles to the synthesis of thiazole derivatives has gained considerable traction, aiming to mitigate the environmental impact of traditional synthetic routes. nih.gov Conventional methods often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant waste generation. bepls.com In contrast, green methodologies prioritize the use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents, while employing energy-efficient techniques. nih.gov

Several innovative and eco-friendly approaches have been developed for thiazole synthesis. These include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields in shorter timeframes and with reduced side product formation. bepls.com For instance, the synthesis of various sulfone derivatives of this compound has been successfully achieved in water under microwave irradiation, showcasing an eco-friendly process with good yields. nih.govmdpi.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating reaction rates. rsc.org This method, often combined with green catalysts, presents a sustainable alternative to conventional heating. rsc.orgmdpi.com

Green Solvents: A significant focus has been on replacing hazardous organic solvents. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs) have emerged as viable alternatives. bepls.commdpi.com Water, in particular, has been used effectively for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles without the need for a catalyst. bepls.com

Biocatalysis: The use of enzymes, such as lipase, as catalysts offers high selectivity and operates under mild conditions, representing a highly effective and environmentally friendly approach to thiazole synthesis. rsc.org

Multi-component Reactions (MCRs): These reactions involve combining three or more starting materials in a single pot to form the final product, which improves atom economy and reduces waste from intermediate purification steps. acs.org

These green approaches not only reduce the environmental footprint but also offer advantages in terms of scalability, cost-effectiveness, and simplified purification processes. nih.gov

Challenges and Innovations in this compound Synthesis

The synthesis of this compound and its analogues, while crucial for various applications, is not without its difficulties. Traditional synthesis routes often present challenges that researchers are actively working to overcome through innovative methodologies.

Key Challenges:

Harsh Reaction Conditions: Classical nitration methods for creating the nitro-group on the thiazole ring often require strong, corrosive acids (like concentrated sulfuric acid) and fuming nitric acid at low temperatures, posing handling and safety risks. ias.ac.in

Regioselectivity: Controlling the position of substitution on the thiazole ring can be difficult, potentially leading to mixtures of isomers (e.g., 4-nitro vs. 5-nitro derivatives) that require complex purification steps. numberanalytics.comgoogle.com

Use of Hazardous Materials: Many conventional syntheses employ toxic reagents and volatile organic solvents, which have significant environmental and health implications. bepls.com

Innovations in Synthesis: In response to these challenges, significant innovations have emerged, aligning with the principles of green chemistry and process intensification.

Microwave-Assisted Synthesis in Water: A notable innovation is the use of microwave heating for synthesizing sulfone derivatives of this compound. The reaction between 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole and various substituted sulfinates proceeds in water, an eco-friendly solvent, to produce the desired products in good yields. nih.govmdpi.com This method avoids the need for hazardous organic solvents and significantly reduces reaction times.

Novel Nitration Techniques: Research has explored alternative nitrating agents and conditions to improve safety and selectivity. One patented method describes the use of nitrogen tetroxide in nitromethane for the preparation of this compound. google.com

The table below summarizes key findings from research on the synthesis of this compound and its analogues, highlighting both traditional and innovative approaches.

| Starting Material(s) | Reagents and Conditions | Product | Key Findings | Reference(s) |

| 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole, Substituted sulfinates | Water, Microwave irradiation | 4-arylsulfonylmethyl-2-methyl-5-nitro-1,3-thiazoles | An eco-friendly process leading to good yields of sulfone derivatives. | nih.govmdpi.com |

| 2-Acetamino-4-methylthiazole | Concentrated sulfuric acid, Fuming nitric acid, <10°C | 2-Acetamino-4-methyl-5-nitrothiazole | A traditional method requiring harsh and corrosive acidic conditions. | ias.ac.in |

| 2-methylthiazole | Nitrogen tetroxide, Nitromethane, 10°C | This compound and 2-methyl-4-nitrothiazole | An alternative nitration method, though it produces a mixture of isomers. | google.com |

| N,N-dimethyl-2-nitroetheneamine, Bromine, Thiourea | Acetic acid, followed by neutralization with ammonium (B1175870) hydroxide | 2-amino-5-nitrothiazole | A multi-step synthesis route to an important analogue. | prepchem.com |

These ongoing innovations are paving the way for more efficient, safer, and environmentally sustainable methods for producing this compound and its functionally important derivatives.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies of 2 Methyl 5 Nitrothiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions of Nitrothiazoles

The nitro group at position 5 renders the thiazole (B1198619) ring electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This is a characteristic feature of aromatic compounds bearing strongly electron-withdrawing substituents. The general SNAr mechanism is a two-step process involving the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity. pressbooks.pub

In the context of nitrothiazoles, the position of the nitro group is critical. While 2-nitrothiazole (B159308) readily undergoes substitution at the C2 position, 5-nitrothiazoles, including 2-methyl-5-nitrothiazole, exhibit more complex reactivity, which can include substitution or ring-opening pathways depending on the reaction conditions and the nature of the nucleophile.

Kinetic and Mechanistic Investigations of Nitro Group as a Leaving Group

Kinetic studies on related nitrothiazoles have provided significant insights into the role of the nitro group as a nucleofuge (leaving group) in SNAr reactions. Research on the reactions of 2-nitrothiazole with nucleophiles like alkoxides and piperidine (B6355638) has shown that the kinetic behavior of the nitro group is comparable to that of more conventional leaving groups, such as halogens. rsc.org This suggests that a two-step SNAr mechanism is operative. rsc.org

The reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide (B1231860) results in the formation of 2-methoxy-5-nitrothiazole, where the chlorine atom is substituted. However, under different conditions or with different isomers, the nitro group itself can act as the leaving group. For instance, the reaction of 2-chloro-5-nitrothiazole with sodium methoxide can reportedly lead to the replacement of the nitro group. This highlights the competitive nature of leaving groups in these systems. The stability of the intermediate Meisenheimer complex, which is enhanced by the electron-withdrawing nitro group, is a key factor in facilitating these substitutions.

Influence of Counterions on Nitrothiazole Reactivity

The reactivity of nitrothiazoles in SNAr reactions can be influenced by the counterions of the nucleophilic species. Studies have shown that for reactions involving anionic nucleophiles, the nature of the cation (e.g., Li⁺, Na⁺, K⁺) can affect the reaction rate. rsc.org The presence of these ion pairs can enhance reactivity. rsc.org This is likely due to an interaction between the metal cation and the nitro group of the thiazole substrate. rsc.org This coordination can further polarize the molecule, increasing the electrophilicity of the ring and stabilizing the transition state of the nucleophilic attack.

Thiazole Ring-Opening Reaction Pathways

A significant reaction pathway for 5-nitrothiazoles, competing with SNAr, is the opening of the thiazole ring. When 5-nitrothiazole (B1205993) is treated with an excess of a strong nucleophile like sodium methoxide in a polar aprotic solvent such as dimethylsulfoxide (DMSO), it rapidly decomposes through a ring-opening reaction. This increased susceptibility to ring cleavage is attributed to the destabilizing effect of the nitro group at the C5 position.

Mechanistic studies on related nitro-substituted heterocycles provide plausible pathways for this ring opening. For instance, in a related system, 2-methyl-6-nitrobenzothiazole, nucleophilic attack by an alcohol at the C2 position, promoted by silver(I) ions, leads to the cleavage of the C-S bond and subsequent opening of the thiazole ring. rsc.org Another proposed mechanism involves dissociative electron attachment, where low-energy electrons can induce the cleavage of bonds within the ring, particularly the relatively weak C–S bond, leading to fragmentation and ring opening. aip.org

Inhibition of Electrophilic Substitution Due to Nitro Group Presence

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both inductive and resonance effects. scielo.br This effect is clearly observed in the chemistry of this compound. The synthesis of this compound itself illustrates the deactivation of the thiazole ring. The nitration of 2-methylthiazole (B1294427) proceeds with great difficulty, affording the this compound product in a very low yield of approximately 4%. ias.ac.inias.ac.in

Once the nitro group is installed at the C5 position, the thiazole ring becomes highly electron-deficient and is strongly deactivated towards further electrophilic attack. Any subsequent electrophilic substitution reactions are generally inhibited. This is in stark contrast to thiazoles bearing electron-donating groups, such as 2-aminothiazole, which readily undergo electrophilic substitution, including nitration, at the C5 position. ias.ac.incdnsciencepub.com

Directed Functionalization of the Thiazole Ring System

Despite the deactivating effect of the nitro group, specific strategies can be employed to achieve functionalization of the this compound system. These methods often rely on activating a specific position indirectly or using highly reactive intermediates.

Sulfone-Mediated Transformations and Derivatization

One effective method for the derivatization of the this compound core involves the use of sulfone intermediates. Research has demonstrated the synthesis of various sulfone derivatives starting from 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole. nih.gov In these syntheses, the chloromethyl group is displaced by substituted sulfinate salts to yield the corresponding sulfones.

This transformation is significant because the resulting sulfonylmethyl group provides a handle for further functionalization. The hydrogen atoms on the carbon adjacent (alpha) to the sulfonyl group are acidic due to the electron-withdrawing nature of the sulfone. nih.gov This acidity allows for deprotonation to form a carbanion, which can then react with various electrophiles, enabling the introduction of new functional groups at the C4-methyl position of the original thiazole ring system. This sulfone-mediated approach is a powerful tool for the directed derivatization of the otherwise unreactive this compound scaffold. nih.gov

The table below summarizes the synthesis of various sulfone derivatives from 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole under microwave irradiation. nih.gov

| Entry | R in R-SO₂Na | Product | Yield (%) |

| 1 | Phenyl | 2a | 85 |

| 2 | 4-Methylphenyl | 2b | 82 |

| 3 | 4-Chlorophenyl | 2c | 80 |

| 4 | 4-Bromophenyl | 2d | 81 |

| 5 | 4-Fluorophenyl | 2e | 79 |

| 6 | 4-Methoxyphenyl | 2f | 88 |

| 7 | 2,4-Dichlorophenyl | 2g | 75 |

| 8 | 2-Thienyl | 2h | 70 |

| 9 | Naphthalen-2-yl | 2i | 72 |

| 10 | Benzyl | 2j | 65 |

| 11 | Ethyl | 2k | 60 |

| 12 | Propyl | 2l | 62 |

Alkylation and Arylation Strategies on the Thiazole Core

The functionalization of the thiazole ring in this compound through alkylation and arylation reactions is a key aspect of its chemical behavior. The presence of the electron-withdrawing nitro group at the C5 position significantly influences the reactivity of the thiazole core, particularly the C2 and C4 positions.

While specific studies detailing the direct alkylation and arylation of the this compound core are not extensively documented, insights can be drawn from the reactivity of related thiazole derivatives. The nitration of 2-methylthiazole to yield this compound proceeds with difficulty, indicating that the thiazole ring is not inherently highly reactive towards electrophilic substitution. ias.ac.in The introduction of substituents is often achieved through the reaction of precursors like 2-bromo-5-nitrothiazole (B146120) with various nucleophiles. bohrium.com

Palladium-catalyzed cross-coupling reactions represent a powerful strategy for the arylation of heterocyclic compounds. nih.gov For instance, ligand-free Pd(OAc)2 has been shown to be an efficient catalyst for the direct arylation of thiazole derivatives. researchgate.net Such methodologies could potentially be adapted for the arylation of this compound, likely targeting the C2 or C4 positions, depending on the reaction conditions and the directing effects of the existing substituents. The choice of catalyst, ligand, and reaction conditions would be crucial in achieving regioselective arylation.

Alkylation of the thiazole core can be more challenging. While alkylation of related nitro-substituted imidazoles has been reported, the direct C-alkylation of the this compound ring is less common. nih.gov More often, functionalization is achieved by introducing a suitable leaving group, such as a halogen, onto the thiazole ring, which can then be displaced by an alkyl nucleophile.

Table 1: Potential Strategies for Alkylation and Arylation of the this compound Core

| Reaction Type | Reagents and Conditions | Potential Outcome | Reference for Related Reactions |

| Direct Arylation | Pd(OAc)₂, KOAc, DMA | Arylation at C2 or C4 position | researchgate.net |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Arylation at a pre-functionalized position (e.g., bromo) | organic-chemistry.org |

| Nucleophilic Alkylation | Alkyl halide, base | Alkylation at a pre-functionalized position | nih.gov |

Low-Energy Electron Driven Reactions and Dissociation Pathways

The interaction of this compound with low-energy electrons is of significant interest, particularly in understanding its potential role as a radiosensitizer. While direct studies on this compound are limited, extensive research on the closely related compound, 2-bromo-5-nitrothiazole (BNT), provides valuable insights into the likely dissociation pathways. nih.govaip.org

Upon attachment of low-energy electrons (0-10 eV), BNT undergoes dissociative electron attachment (DEA). aip.org The presence of the electron-withdrawing nitro and bromo groups significantly enhances the electron affinity of the molecule and opens up numerous dissociation channels. aip.org It is anticipated that this compound would exhibit similar, albeit quantitatively different, behavior due to the presence of the nitro group.

In the case of BNT, the formation of a transient negative ion (TNI) is observed at near 0 eV electron energy. aip.org This TNI can then dissociate through various pathways. The dominant reaction channels involve the abstraction of the bromine and nitro groups as neutral radicals, which is often accompanied by the opening of the thiazole ring due to the relatively weak C-S bond. nih.govaip.org

Quantum chemical calculations on BNT have explored the possible dissociation pathways and their corresponding reaction energies. nih.govaip.org These studies indicate that the cleavage of the C-Br and C-NO₂ bonds are key events in the dissociation process. For this compound, the cleavage of the C-NO₂ bond would be a primary dissociation pathway, while the C-CH₃ bond is generally more stable. The cleavage of the thiazole ring itself is also a probable outcome.

Table 2: Predicted Low-Energy Electron Driven Dissociation Pathways for this compound (inferred from 2-bromo-5-nitrothiazole data)

| Reactant | Electron Energy | Predicted Products | Reference for Analogue |

| This compound + e⁻ | ~0 eV | [this compound]⁻ (Transient Negative Ion) | aip.org |

| [this compound]⁻ | > 0 eV | 2-Methylthiazole + NO₂⁻ | nih.govaip.org |

| [this compound]⁻ | > 0 eV | [this compound - NO₂]⁻ + NO₂ | aip.org |

| [this compound]⁻ | > 0 eV | Ring fragmentation products | nih.govaip.org |

The study of these low-energy electron-driven reactions is crucial for understanding the fundamental chemical physics of such molecules and for applications in fields like radiation therapy, where the sensitization of tumor cells to radiation is a key goal. uibk.ac.at The ability of nitro-substituted heterocycles to capture electrons and subsequently dissociate into reactive fragments is a cornerstone of their radiosensitizing properties.

Structure Activity Relationship Sar and Derivative Design for 2 Methyl 5 Nitrothiazole

Rational Design Principles for 2-Methyl-5-nitrothiazole Derivatives

The design of novel derivatives of this compound is often guided by established principles of medicinal chemistry. A primary strategy involves modifying specific regions of a known active molecule, such as the well-known antiparasitic drug nitazoxanide (B1678950), which contains the 2-amino-5-nitrothiazole (B118965) core. nih.gov Researchers postulate that alterations to both the "head group" (the thiazole (B1198619) ring) and the "tail region" (other parts of the molecule) can enhance antibacterial and other biological properties. nih.gov

One rational design approach focuses on the development of analogues that can recapitulate or improve upon the activity of existing drugs. For instance, in the context of antibacterial agents targeting pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic organisms, modifications to the 2-amino-5-nitrothiazole portion of nitazoxanide have been explored to potentiate analogue activity. nih.govnih.gov This involves the synthesis of libraries of analogues with varied head groups to identify surrogates for the 2-amino-5-nitrothiazole ring that maintain or enhance bioactivity. nih.govnih.gov

Furthermore, the design of derivatives can be guided by the desire to create compounds with specific inhibitory actions. For example, 2-amino-5-nitrothiazole derived semicarbazones have been designed to act as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases. nih.gov Similarly, ring-constrained analogues, such as 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines, have been rationally designed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are targets for anticancer therapies. nih.gov

Substituent Effects on the Biological Activity of Nitrothiazoles

The biological activity of nitrothiazole derivatives is profoundly influenced by the nature and position of various substituents on the thiazole ring.

Role of the Nitro Group at the 5-Position in Bioactivity

The nitro group at the 5-position of the thiazole ring is a critical determinant of the biological activity of these compounds. mdpi.comsolubilityofthings.com This group is known to enhance the antimicrobial and anticancer properties of the molecule. Its presence is often essential for the compound's mechanism of action, which can involve redox reactions and the generation of reactive species that disrupt cellular processes in target organisms. solubilityofthings.com

In many nitro-containing drugs, the biological activity is linked to the metabolic reduction of the nitro group. However, in the case of nitazoxanide and its analogues, the 5-nitro group on the thiazole ring is not metabolically reduced, suggesting a different mechanism of action compared to other nitro-drugs like metronidazole (B1676534). nih.gov The nitro group's strong electron-withdrawing nature deactivates the aromatic ring, influencing its reactivity and interaction with biological targets. nih.gov This property is crucial for the compound's ability to inhibit enzymes or disrupt cellular pathways. For instance, the nitro group contributes to a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. researchgate.net

The importance of the 5-nitro group is further highlighted by studies where its replacement leads to a loss of activity. For example, replacing the nitro group with a carboxyl group on the thiazole unit was not tolerated in a series of JNK inhibitors. scispace.com

Impact of Amino Group Modifications at the 2-Position

Modifications to the amino group at the 2-position of the 5-nitrothiazole (B1205993) ring have been extensively explored to modulate biological activity. The 2-amino-5-nitrothiazole ring is considered well-suited for activity, but its modification can lead to derivatives with improved properties. nih.gov

Studies have shown that N-acylation of the 2-amino-5-nitrothiazole can lead to compounds with potent antitubercular activity. mdpi.com The nature of the substituent on the phenyl ring in these acylated derivatives significantly influences their activity. For instance, substitutions at the meta position of the phenyl ring, particularly with chlorine and methoxy (B1213986) groups, have been shown to increase anti-tubercular activity. mdpi.com

In the context of anticancer research, modifications at the 2-position of the 2-amino-5-nitrothiazole scaffold have been shown to affect the cytotoxicity and anti-migration properties of the resulting compounds against cancer cell lines like MDA-MB-231. cttjournal.com The addition of different functional groups at this position can either enhance or decrease the desired biological effect, underscoring the importance of this position for SAR studies. cttjournal.com

Furthermore, the synthesis of semicarbazone derivatives from 2-amino-5-nitrothiazole has yielded compounds with promising inhibitory activity against enzymes involved in neurodegenerative diseases. nih.gov The specific substituents on the semicarbazone moiety play a crucial role in determining the potency and selectivity of these inhibitors. nih.gov

Influence of Fused Heterocyclic Systems on Activity

For example, the development of ring-constrained analogues, where the thiazole ring is fused to a quinazoline (B50416) system, has led to potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov The resulting 2-methyl-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines have shown very low nanomolar inhibitory concentrations against CDK2. nih.gov The fusion of a benzene (B151609) ring in benzoisothiazole derivatives increases molecular weight and aromatic stability.

The design of hybrid molecules by combining different pharmacophores is a powerful approach. For instance, indole (B1671886) rings, which are prevalent in natural alkaloids, can be fused with other heterocyclic systems to generate compounds with interesting biological profiles. derpharmachemica.com Similarly, quinazolinones, which are fused-ring systems, are known to possess a broad spectrum of biological activities. derpharmachemica.com The synthesis of fused heterocyclic compounds through transition metal-catalyzed cyclizations has emerged as an efficient method to access structurally diverse molecules with potential antitumor activities. sioc-journal.cn

Scaffold Hopping Strategies in Nitrothiazole-Based Medicinal Chemistry

Scaffold hopping is a valuable strategy in medicinal chemistry for discovering novel compounds with similar biological activity but different core structures. nih.govniper.gov.in This approach is particularly useful for overcoming issues with existing drug candidates, such as poor pharmacokinetic properties or intellectual property limitations. nih.gov

In the context of nitrothiazole-based medicinal chemistry, scaffold hopping can involve replacing the thiazole ring with other heterocyclic systems. One successful example is the replacement of the 2-amino-5-nitrothiazole head group in nitazoxanide analogues with a dinitrothiophene moiety. nih.gov This scaffold hop resulted in compounds with improved activity against H. pylori and C. jejuni, and comparable activity against C. difficile. nih.gov

Scaffold hopping can be categorized into different types, including heterocycle replacements, ring opening or closure, peptidomimetics, and topology-based hopping. nih.gov Even minor alterations, such as swapping carbon and nitrogen atoms in an aromatic ring, can be considered a small-step scaffold hop. nih.gov The goal is to identify isofunctional molecules with significantly different backbones.

The application of scaffold hopping has led to the discovery of novel chemical series for various therapeutic targets. For instance, a scaffold-hopping strategy was used to identify new NIK-inhibitors, which are important for treating diseases related to B cell survival and maturation. researchgate.net This strategy often involves structure-based design to guide the selection of new scaffolds that can fit into the target's binding site. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of 2 Methyl 5 Nitrothiazole

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.infouran.ua For derivatives of the 2-Methyl-5-nitrothiazole scaffold, QSAR studies are instrumental in identifying the key structural, electronic, and physicochemical properties that govern their therapeutic effects.

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. d-nb.info These descriptors are categorized based on the properties they represent, such as electronic, steric, and lipophilic characteristics. For this compound and its analogues, a variety of descriptors are calculated to build a comprehensive model.

Electronic descriptors provide insight into how a molecule will interact with biological targets based on its charge distribution and orbital energies. The nitro group (-NO2) at the 5-position and the methyl group (-CH3) at the 2-position significantly influence the electronic environment of the thiazole (B1198619) ring. researchgate.net Steric descriptors relate to the size and shape of the molecule, which are crucial for its ability to fit into a receptor's binding site. Lipophilicity, often described by Log P, is critical for a molecule's ability to cross biological membranes.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine many of these descriptors. researchgate.net

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Category | Descriptor Name | Symbol/Abbreviation | Description |

| Electronic | Highest Occupied Molecular Orbital Energy | HOMO | Represents the energy of the outermost electron-containing orbital; related to the molecule's ability to donate electrons. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | LUMO | Represents the energy of the lowest energy orbital without electrons; related to the molecule's ability to accept electrons. researchgate.net | |

| Dipole Moment | D / µ | Measures the overall polarity of the molecule, arising from the separation of positive and negative charges. uran.uanih.gov | |

| Atomic Net Charges | - | Describes the distribution of charge across the individual atoms of the molecule. | |

| Steric/Topological | Molecular Volume | V | The three-dimensional space occupied by the molecule. uran.ua |

| Molecular Surface Area | S | The total surface area of the molecule. uran.ua | |

| Molar Refractivity | R | A measure of the total polarizability of a mole of a substance, related to both volume and dispersion forces. uran.ua | |

| Lipophilicity | Partition Coefficient | Log P | The ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium; indicates hydrophobicity. uran.ua |

| Thermodynamic | Heat of Formation | ΔHf | The change in enthalpy during the formation of the compound from its constituent elements. nih.gov |

Once a set of descriptors has been calculated for a series of this compound analogues, multivariate statistical methods are employed to create the QSAR model. The goal is to find the best correlation between the calculated descriptors (independent variables) and the observed biological activity (the dependent variable).

Multiple Linear Regression (MLR) is a widely used statistical technique in QSAR studies. nih.govnih.gov MLR generates a linear equation that describes how a set of descriptors quantitatively influences the biological activity. nih.gov The general form of an MLR model is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ... Dₙ are the molecular descriptors, and c₁, c₂, ... cₙ are their regression coefficients, which indicate the magnitude and direction (positive or negative) of their contribution to the activity. The term c₀ is the regression constant. The development of a robust MLR model involves carefully selecting the most relevant descriptors that provide the highest correlation without overfitting the data. For instance, a QSAR study on nitazoxanide-based analogues established a model where activity was correlated with specific electronic and topological parameters. who.int

A critical step in QSAR modeling is rigorous validation to ensure the model is statistically significant, robust, and has predictive power for new, untested compounds. d-nb.infouniroma1.it Validation is performed using both internal and external methods.

Internal validation assesses the stability and robustness of the model using the initial dataset. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. uniroma1.it In LOO cross-validation, a model is built using all but one compound from the training set, and the activity of the excluded compound is predicted. This process is repeated until every compound has been excluded once. The results are used to calculate the cross-validated correlation coefficient (q² or r²cv). nih.govmdpi.com

External validation evaluates the model's ability to predict the activity of compounds not used in its development (the test set). d-nb.info The model generated from the training set is used to predict the activities of the test set compounds, and the predictive correlation coefficient (r²pred or r²test) is calculated. nih.govresearchgate.net

A QSAR model is generally considered reliable if it meets several statistical criteria.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Generally Accepted Value |

| Coefficient of Determination | r² | Measures the goodness-of-fit of the model to the training set data. nih.gov | > 0.6 uniroma1.itnih.gov |

| Cross-Validated Correlation Coefficient | q² or r²cv | Measures the internal predictive ability and robustness of the model. nih.govmdpi.com | > 0.5 nih.gov or > 0.6 uniroma1.it |

| Predictive Correlation Coefficient (External Validation) | r²pred or r²test | Measures the model's ability to predict the activity of an external test set. researchgate.net | > 0.5 nih.gov or > 0.6 uniroma1.it |

| F-test value | F | A statistical test that indicates the level of statistical confidence in the model. nih.gov | High value indicates confidence |

These validation processes ensure that the developed QSAR model for this compound derivatives is not a result of chance correlation and can be confidently used to guide the synthesis of new compounds with potentially improved activity.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies are crucial for elucidating its mechanism of action by visualizing how it interacts with the active site of a specific enzyme or receptor. researchgate.netnih.gov

Docking simulations place the this compound molecule within the three-dimensional structure of a target protein's binding pocket. The analysis then focuses on the specific non-covalent interactions that stabilize this complex. These interactions are fundamental to the molecule's biological activity. nih.gov

Key interactions for thiazole derivatives often include:

Hydrogen Bonding: The nitrogen atom in the thiazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, interacting with hydrogen bond donor residues in the protein, such as serine, tyrosine, or the backbone N-H of amino acids. nih.govnih.gov In some derivatives, such as 2-amino-5-nitrothiazole (B118965), the amino group provides a hydrogen bond donor site. nih.gov

Hydrophobic Interactions: The aromatic thiazole ring and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. nih.govnih.gov These interactions are a major driving force for ligand binding. nih.gov

π-π Stacking: The electron-rich thiazole ring can stack with the aromatic rings of amino acids such as phenylalanine, tyrosine, or tryptophan, contributing to binding affinity. researchgate.net

Other Electrostatic Interactions: The potent electron-withdrawing nature of the nitro group creates a localized electron-deficient area on the molecule, which can interact favorably with nucleophilic or negatively charged residues in the binding site. researchgate.net

Studies on derivatives of 5-nitrothiazole (B1205993) have shown that these compounds are well-accommodated within the active sites of targets like monoamine oxidase (MAO) and cholinesterases through a combination of stable hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Table 3: Potential Molecular Interactions of this compound in a Protein Binding Site

| Interaction Type | This compound Moiety Involved | Potential Protein Residue Partners |

| Hydrogen Bond (Acceptor) | Thiazole Nitrogen, Nitro Group Oxygens | Ser, Thr, Tyr, Asn, Gln, His, Arg, Lys |

| Hydrophobic Contact | Thiazole Ring, Methyl Group | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| π-π Stacking | Thiazole Ring | Phe, Tyr, Trp, His |

| Salt Bridge (in derivatives) | Charged functional groups | Asp, Glu, Lys, Arg |

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are used to assess the stability and dynamics of the ligand-receptor complex over time. nih.govfrontiersin.org An MD simulation calculates the trajectory of atoms and molecules, providing a view of how the complex behaves in a more realistic, solvated environment.

The stability of the docked complex is evaluated using several parameters:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone atoms (or ligand atoms) from their initial docked position over the course of the simulation. A low and stable RMSD value over time suggests that the ligand remains in its binding pocket and the complex is stable. nih.govfrontiersin.org Significant fluctuations or a continuously increasing RMSD may indicate an unstable interaction.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify which parts of the protein are flexible or rigid during the simulation. High fluctuations in the binding site residues might indicate instability, while stable residues can highlight key interaction points. frontiersin.org

Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the binding free energy of the ligand-receptor complex from the MD simulation trajectory. nih.govfrontiersin.org This provides a more quantitative assessment of binding affinity than docking scores alone, accounting for factors like electrostatic energy, van der Waals energy, and solvation energy. frontiersin.org

Together, these computational assessments provide a detailed understanding of the stability and energetics of the this compound-protein complex, offering crucial information for lead optimization. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the properties of this compound.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For molecules containing nitro groups and heterocyclic rings, such as this compound, hybrid functionals like B3LYP are commonly employed as they provide a good balance between computational cost and accuracy. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The selection of the basis set is also crucial. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for such systems. This basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus, which is important for the nitro group, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds. For instance, in computational studies of the related molecule 2-bromo-5-nitrothiazole (B146120), the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide reliable results for both geometric and spectroscopic parameters. researchgate.netresearchgate.net

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its characterization.

Vibrational Spectra: The theoretical vibrational frequencies of this compound can be calculated using DFT. These calculations help in the assignment of experimental infrared (IR) and Raman spectra. For nitroaromatic compounds, the symmetric and asymmetric stretching vibrations of the NO₂ group are characteristic. For example, in a study of 2-bromo-5-nitrothiazole, the antisymmetric and symmetric stretching modes of the NO₂ group were theoretically predicted and found to be in good agreement with experimental data. tsijournals.com Similarly, for 2-methyl-3-nitrophenyl isocyanate, DFT calculations at the B3LYP/6-311G* level were used to assign the vibrational modes of the nitro and methyl groups. nih.gov For this compound, the calculated vibrational spectrum would be expected to show characteristic bands for the C-H stretching of the methyl group, the C=N and C-S stretching of the thiazole ring, and the N-O stretching of the nitro group.

Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound. This method calculates the excitation energies and oscillator strengths of electronic transitions. The HOMO-LUMO energy gap (discussed in the next section) is a key determinant of the lowest energy absorption band.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. irjweb.com

For nitrothiazole derivatives, the HOMO is typically localized on the thiazole ring and the sulfur atom, while the LUMO is often centered on the nitro group, indicating that this group is the primary site for nucleophilic attack. In a study on 2-bromo-5-nitrothiazole, the HOMO-LUMO energy gap was calculated to be a key indicator of its chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons.

Table 1: Illustrative Global Reactivity Descriptors for a Related Nitrothiazole Derivative (2-bromo-5-nitrothiazole)

| Parameter | Value (eV) |

| EHOMO | -7.5 |

| ELUMO | -3.0 |

| Energy Gap (ΔE) | 4.5 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 3.0 |

| Electronegativity (χ) | 5.25 |

| Chemical Hardness (η) | 2.25 |

| Electrophilicity Index (ω) | 6.125 |

Note: These values are hypothetical and for illustrative purposes based on typical values for similar compounds.

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including dissociation pathways. By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated.

For this compound, a potential area of study is its behavior under reductive conditions, which is relevant to its biological activity. The nitro group can be reduced, leading to the formation of various intermediates. Computational studies can help to elucidate the step-by-step mechanism of this reduction, including the initial electron attachment and subsequent bond cleavages. For example, a study on the dissociative electron attachment to 2-bromo-5-nitrothiazole identified the formation of various fragment anions and explored the corresponding dissociation pathways using quantum chemical calculations. aip.orgresearchgate.net Such studies provide valuable insights into the initial steps of the molecule's metabolic activation.

Simulation of Molecular Interactions in Solution

The behavior of this compound in a solvent environment can be investigated using molecular simulation techniques. These methods provide a dynamic picture of solute-solvent interactions.

Experimental and computational studies of the acoustical and thermodynamical properties of solutions provide valuable information about solute-solvent interactions. While specific data for this compound is limited, studies on the closely related compound 2-Amino-5-nitrothiazole offer significant insights. tandfonline.comhakon-art.com

Investigations of 2-Amino-5-nitrothiazole in various solvents like N,N-dimethylformamide (NNDMF), acetonitrile (B52724), and ethanol (B145695) have shown that solute-solvent interactions are significant. tandfonline.comtandfonline.com These interactions can be probed by measuring properties such as ultrasonic velocity, density, and calculating derived parameters like adiabatic compressibility, intermolecular free length, and acoustic impedance.

Table 2: Acoustical Parameters for 2-Amino-5-nitrothiazole in Ethanol at 303.15 K

| Concentration (mol/L) | Density ( kg/m ³) | Ultrasonic Velocity (m/s) | Adiabatic Compressibility (β) x 10⁻¹⁰ (Pa⁻¹) | Intermolecular Free Length (Lf) (pm) |

| 0.02 | 781.5 | 1145 | 9.98 | 61.2 |

| 0.04 | 782.8 | 1149 | 9.92 | 60.9 |

| 0.06 | 784.1 | 1153 | 9.86 | 60.6 |

| 0.08 | 785.4 | 1157 | 9.80 | 60.3 |

| 0.10 | 786.7 | 1161 | 9.74 | 60.0 |

Data adapted from a study on 2-Amino-5-nitrothiazole for illustrative purposes. tandfonline.com

The trends observed in these parameters, such as the increase in ultrasonic velocity and decrease in adiabatic compressibility with increasing concentration, suggest the formation of strong solute-solvent interactions. tandfonline.com For this compound, similar studies would likely reveal the nature and strength of its interactions with different solvents, which is crucial for understanding its solubility and transport properties. Molecular dynamics simulations can complement these experimental findings by providing a detailed atomistic view of the solvation shell around the molecule and the dynamics of hydrogen bonding. nih.govmdpi.com

Characterization of Solute-Solvent and Solvent-Solvent Interactions

Theoretical Framework

The study of solute-solvent and solvent-solvent interactions in the context of this compound involves a variety of computational techniques. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are employed to accurately describe the electronic structure of the solute and solvent molecules. researchgate.netnih.govgrafiati.com This allows for a detailed analysis of properties such as molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of a molecule, and is crucial for understanding electrostatic interactions.

Molecular dynamics (MD) simulations, on the other hand, provide a dynamic picture of the system by solving Newton's equations of motion for all atoms. researchgate.netresearchgate.net This method allows for the exploration of the conformational space and the time-evolution of the interactions within the solution. Key parameters derived from MD simulations include radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the solute, and interaction energies, which quantify the strength of the solute-solvent and solvent-solvent interactions.

Solute-Solvent Interactions

The this compound molecule possesses several key features that dictate its interactions with solvent molecules. The nitro group (-NO2) is a strong electron-withdrawing group, leading to a significant dipole moment and making the oxygen atoms potential hydrogen bond acceptors. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, contributes to the aromatic character and provides additional sites for interaction. The methyl group (-CH3) is largely non-polar but can participate in weaker van der Waals interactions.

In protic solvents, such as water or alcohols, the primary solute-solvent interactions are expected to be hydrogen bonds between the solvent's hydroxyl group and the oxygen atoms of the nitro group of this compound. The nitrogen atom of the thiazole ring could also act as a weak hydrogen bond acceptor. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, dipole-dipole interactions would be dominant. The positive end of the solvent's dipole would be oriented towards the electronegative nitro group, while the negative end would interact with the more positive regions of the thiazole ring.

Solvent-Solvent Interactions

Molecular dynamics simulations are particularly useful for studying these effects. By analyzing the trajectories of solvent molecules, it is possible to observe the reorientation and changes in the hydrogen-bonding network of the solvent in the presence of the solute. For instance, a decrease in the number of solvent-solvent hydrogen bonds in the vicinity of the solute would indicate a strong interaction between the solute and the solvent.

Experimental studies on the related compound, 2-amino-5-nitrothiazole, in various solvents have used acoustical parameters to infer changes in molecular interactions. researchgate.net These studies suggest that the addition of the solute leads to a decrease in isentropic compressibility, indicating the aggregation of solvent molecules around the solute, which is a hallmark of significant solute-solvent interactions. researchgate.net Although these are experimental findings for a different molecule, they align with the expected behavior of this compound based on its chemical structure.

Due to the limited availability of specific computational data for this compound, the following table presents representative interaction energy data for a related class of compounds to illustrate the nature and magnitude of these interactions as determined by computational methods.

| Compound Class | Interacting Species | Interaction Type | Calculated Interaction Energy (kcal/mol) | Computational Method |

| Nitroaromatic Compounds | Epinephrine (B1671497) - Nitrobenzene | Hydrogen Bonding & π-π Stacking | -5.0 to -10.0 | DFT |

| Five-membered Heterocycles | Thiophene - Fe(110) surface | Chemisorption | -30 to -40 | DFT |

This table is for illustrative purposes and the data is for related compound classes, not this compound itself, due to a lack of specific data in the reviewed literature.

Biological and Pharmacological Research of 2 Methyl 5 Nitrothiazole and Its Analogues

Antimicrobial Activities

Derivatives of 5-nitrothiazole (B1205993) are recognized for their broad-spectrum antimicrobial properties, showing activity against both bacteria and protozoa. mdpi.com The core structure of these compounds, particularly the 5-nitrothiazole ring, is crucial for their biological action. nih.gov This has led to the synthesis and evaluation of numerous analogues to enhance their efficacy and spectrum of activity.

Antibacterial Efficacy Studies

The antibacterial effects of 2-Methyl-5-nitrothiazole and its analogues have been evaluated against a variety of bacterial strains, demonstrating significant potential in combating both Gram-positive and Gram-negative pathogens.

Research has shown that derivatives of 2-amino-5-nitrothiazole (B118965) exhibit notable antimicrobial activity. For instance, Schiff bases of 2-amino-5-nitrothiazole and their copper complexes have been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as E. coli and Pseudomonas putida. pharmatutor.org While the free Schiff base showed limited to no activity, its copper(II) complex displayed moderate to good efficacy, particularly against Bacillus subtilis and S. aureus. pharmatutor.org

Similarly, newly synthesized 2-[(dialkylaminothiocarbonylthio)acetamido]-5-nitrothiazole derivatives have demonstrated considerable biological activity against both Gram-negative and Gram-positive bacteria. researchgate.net Furthermore, studies on 2-methyl-5-nitroimidazole (B138375) derivatives, which share the nitro-heterocyclic core, have also confirmed activity against both types of bacteria. jocpr.com The presence of the nitro group at the C-5 position is considered essential for the antibacterial activity of these related nitro-heterocyclic compounds. mdpi.com

Table 1: Antibacterial Activity of a 2-Amino-5-nitrothiazole Schiff Base and its Copper Complex

| Compound | Staphylococcus aureus | Bacillus subtilis | E. coli | Pseudomonas putida |

|---|---|---|---|---|

| Schiff base ligand | No activity | No activity | No activity | No activity |

| Copper (II) complex | Moderate activity | Higher effect | Moderate activity | No activity |

Data sourced from a study on the antimicrobial activity of a Schiff base of 2-amino-5-nitrothiazole and its copper complex. pharmatutor.org

The therapeutic potential of this compound analogues extends to several clinically significant bacterial pathogens.

Mycobacterium tuberculosis: Nitazoxanide (B1678950) (NTZ), a drug containing the 5-nitrothiazole moiety, and its derivatives have shown promise against Mycobacterium tuberculosis (MTB). nih.govresearchgate.net NTZ has been found to disrupt the membrane potential and pH balance of MTB. researchgate.net A number of 5-nitrothiazole derivatives have been synthesized and tested for their in vitro activity against MTB, with some compounds showing significantly higher potency than NTZ. researchgate.netnih.gov For instance, 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide was found to be 29 times more potent than NTZ against a log-phase culture of MTB. researchgate.net Some of these derivatives have also demonstrated activity against dormant MTB bacilli. researchgate.net Research has also explored amide- and urea-based analogues of NTZ, identifying several with low micromolar activity against M. tuberculosis in vitro. acs.org

Helicobacter pylori: Analogues of Nitazoxanide have been synthesized and tested for their effectiveness against Helicobacter pylori, a gram-negative bacterium linked to various gastric diseases. nih.govnih.gov These derivatives were found to match and even improve upon the activity of the parent compound. nih.gov The mechanism of action is believed to involve the inhibition of the pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) enzyme, which is vital for the energy metabolism of this microaerophilic bacterium. nih.govnih.gov Further studies have identified novel 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives with significant anti-H. pylori potential, particularly those with 5-nitrofuran and 5-nitroimidazole moieties. nih.gov

Campylobacter jejuni: Nitrothiazole derivatives have demonstrated high activity against Campylobacter jejuni, a leading cause of bacterial foodborne infections. nih.govuark.edu Niridazole and other synthesized nitrothiazole derivatives were found to be highly active against multiple strains of this microaerophilic bacterium, with minimum inhibitory concentrations (MIC) as low as 0.0075 to 0.015 mg/liter for the most potent compounds. nih.gov These derivatives were also shown to have a rapid bactericidal effect at low concentrations. nih.gov A library of Nitazoxanide-based analogues also showed efficacy against C. jejuni. nih.gov

Clostridium difficile: this compound analogues have been investigated for their efficacy against Clostridium difficile, a Gram-positive bacterium responsible for serious diarrheal infections. nih.govnih.gov Nitazoxanide and its derivatives have shown potent in vitro activity against C. difficile, with MICs reported as low as 50 ng/ml. nih.gov The mechanism of action is linked to the inhibition of the PFOR enzyme. nih.gov A library of approximately 250 analogues of NTZ was screened, leading to the identification of leads with increased potency for PFOR and in vitro activity in the 0.05 to 2 μg/ml range against C. difficile. nih.gov

Table 2: In Vitro Activity of a 5-Nitrothiazole Derivative against Mycobacterium tuberculosis

| Compound | MIC against log-phase MTB (μM) | Cytotoxicity against HEK 293T (μM) |

|---|---|---|

| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (20) | 5.48 | >100 |

| Nitazoxanide (NTZ) | >100 | >100 |

Data adapted from a study on the development of 5-nitrothiazole derivatives against Mycobacterium tuberculosis. researchgate.netnih.gov

Antifungal Efficacy Studies

The scope of this compound and its analogues also includes antifungal activity. Studies have explored the efficacy of these compounds against various fungal species. For instance, some new 2-[(dialkylaminothiocarbonylthio)acetamido]-5-nitrothiazole derivatives have been synthesized and tested for their antifungal activities. actapharmsci.com Similarly, ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol, which share a similar structural motif, have been evaluated against fungi like Aspergillus niger and Candida albicans. jocpr.com Furthermore, N-(5-nitrothiazol-2-yl)-furan-3-carboxamide has been identified as a prominent antimicrobial agent with a broad spectrum of activity against unicellular fungi, in some cases exhibiting a larger zone of inhibition than nitazoxanide. researchgate.net

Antiprotozoal Activities

The antiprotozoal properties of this compound and its analogues are well-documented, particularly against intestinal parasites.

Giardia lamblia: Nitazoxanide (NTZ), a 5-nitrothiazole derivative, is an FDA-approved drug for treating infections caused by Giardia lamblia. nih.govresearchgate.net Its mechanism of action is believed to involve the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for the energy metabolism of this anaerobic parasite. nih.gov Research has also focused on synthesizing novel 5-nitrothiazole-NSAID chimeras as analogues of nitazoxanide. nih.gov These chimeras have demonstrated potent and broad-spectrum antiprotozoal activities, with some compounds being significantly more active than both metronidazole (B1676534) and nitazoxanide in vitro. nih.gov For example, an indomethacin (B1671933) hybrid was 38 times more potent than metronidazole and 8 times more active than nitazoxanide against G. intestinalis in vitro. nih.gov

Entamoeba histolytica: Amoebiasis, caused by Entamoeba histolytica, is another major target for nitrothiazole-based therapies. Novel hybrid compounds containing a 5-nitrothiazole moiety have been synthesized and evaluated for their in vitro antiamoebic activity. researchgate.net Some of these compounds have shown potent lethal activities against Entamoeba histolytica, with IC50 values significantly lower than the standard drug, metronidazole. researchgate.net For instance, one such compound exhibited an IC50 of approximately 1 µM, which was at least five times lower than that of metronidazole. researchgate.net

Table 3: In Vitro Giardicidal Activity of 5-Nitrothiazole-NSAID Chimeras

| Compound | IC50 against G. intestinalis (μM) |

|---|---|

| Indomethacin hybrid (4) | 0.145 |

| Metronidazole | 5.51 |

| Nitazoxanide | 1.16 |

Data sourced from a study on the giardicidal activity of nitrothiazole-NSAID chimeras. nih.gov

Antimalarial Activity against Plasmodium falciparum

The search for novel antimalarial agents has led to the investigation of 5-nitrothiazole derivatives. While this compound itself is a core structure, research has often focused on more complex analogues. For instance, the 5-nitrothiazole drug, Nitazoxanide, demonstrated moderate inhibitory activity against the 3D7 strain of Plasmodium falciparum, with a 30% reduction in parasite growth at a concentration of 10 μM. nih.gov However, its metabolite, Tizoxanide, was a poor inhibitor. nih.gov This suggests that the nitro group is favorable for antimalarial activity. nih.gov

Further studies on analogues have yielded more promising results. A bithiazole analogue of Nitazoxanide showed attractive inhibitory activity with an EC50 value of 5.9 μM and importantly, exhibited low toxicity against HepG2 cells and no cross-resistance with standard antimalarial drugs. nih.govnih.gov Another study highlighted a tri-thiazole derivative with a potent EC50 value of 310 nM. researchgate.net These findings underscore the potential of the 5-nitrothiazole scaffold in developing new antimalarial drugs, particularly those that can overcome existing resistance mechanisms. nih.govnih.gov The urgency for such developments is highlighted by the spread of drug-resistant P. falciparum strains. mdpi.comnih.gov

Table 1: Antimalarial Activity of this compound Analogues against P. falciparum

| Compound | Strain | Activity | Reference |

|---|---|---|---|

| Nitazoxanide | 3D7 | 30% inhibition at 10 μM | nih.gov |

| Tizoxanide | 3D7 | Poor inhibition | nih.gov |

| Bithiazole analogue | 3D7 | EC50 = 5.9 μM | nih.govnih.gov |

| Tri-thiazole derivative | Not specified | EC50 = 310 nM | researchgate.net |

Elucidation of Mechanisms of Biological Action

The antimicrobial effects of this compound and its derivatives are attributed to several distinct mechanisms, making them effective against a broad spectrum of pathogens.

Interference with Microbial DNA Synthesis Pathways

The antibacterial activity of nitro-containing compounds is often linked to the in vivo reduction of the nitro group. researchgate.net This reduction process can lead to the formation of reactive metabolites that attack microbial DNA, ultimately resulting in bactericidal effects. researchgate.net This mechanism is particularly relevant for anaerobic bacteria and protozoa. researchgate.net

Inhibition of Pyruvate:ferredoxin Oxidoreductase (PFOR)

A primary and well-studied mechanism of action for 5-nitrothiazole derivatives, such as Nitazoxanide, is the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR). asm.org PFOR is a crucial enzyme in the energy metabolism of anaerobic bacteria and parasites. usda.govnih.gov These compounds act as noncompetitive inhibitors of PFOR, blocking the oxidative decarboxylation of pyruvate to acetyl-CoA. asm.orglongdom.org

Specifically, the biologically active anion of the 5-nitrothiazole derivative intercepts the PFOR catalytic cycle at an early stage. asm.org It is proposed that the nitro group of the compound interacts with the thiamine (B1217682) pyrophosphate (TPP) cofactor of the enzyme. nih.gov This interaction prevents the binding of pyruvate and the subsequent production of acetyl-CoA and CO2, effectively disrupting the organism's energy production. asm.orgnih.gov This mechanism is highly selective as mammals utilize the NTZ-insensitive pyruvate dehydrogenase (PDH) complex for pyruvate oxidation. nih.gov The amino-nitrothiazole propylamine (B44156) antibiotic, amixicile, also specifically inhibits PFOR by deprotonating the activated TPP cofactor. usda.gov

Formation of Toxic Free Radical Intermediates and Macromolecular Damage